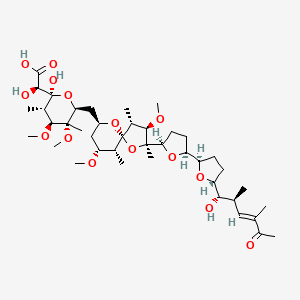![molecular formula C10H12N2O3S B1244521 4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 220752-37-4](/img/structure/B1244521.png)
4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S 1319 is a member of benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Building Blocks in Drug Discovery
4-Hydroxy-7-(1-Hydroxy-2-(Methylamino)Ethyl)Benzo[d]Thiazol-2(3H)-One and its derivatives are key in synthetic and medicinal chemistry. They are used as building blocks for drug discovery due to their ability to be substituted at multiple positions, which offers a broad exploration of chemical space for targeting specific biological interactions (Durcik et al., 2020).
Anticancer and Antibacterial Applications
Compounds with benzo[d]thiazole structure have shown promise in anticancer and antibacterial applications. Notably, certain benzo[d]thiazolyl-substituted quinolone hybrids exhibited significant activity against cancer cells and bacteria, especially Gram-negative strains like E. coli (Bolakatti et al., 2020).
Antifungal Agents
Benzo[d]thiazole derivatives have been synthesized and evaluated as potential antifungal agents. These compounds, including those with hydroxy benzamide structures, were found to have notable antifungal properties (Narayana et al., 2004).
Alzheimer's Disease Research
In Alzheimer's disease research, certain benzo[d]thiazole derivatives have been designed for fluorescence studies to understand their interaction with amyloid proteins and assess cell permeability. These studies are crucial for developing potential therapeutics for Alzheimer's and other neurodegenerative diseases (Telpoukhovskaia et al., 2015).
Analytical and Structural Chemistry
Benzo[d]thiazole compounds are also significant in analytical and structural chemistry, where they are used for crystallographic studies and to understand molecular interactions and conformations. This is essential for the design of more effective and specific drugs (Arshad et al., 2013).
Eigenschaften
CAS-Nummer |
220752-37-4 |
|---|---|
Produktname |
4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one |
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
4-hydroxy-7-[1-hydroxy-2-(methylamino)ethyl]-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H12N2O3S/c1-11-4-7(14)5-2-3-6(13)8-9(5)16-10(15)12-8/h2-3,7,11,13-14H,4H2,1H3,(H,12,15) |
InChI-Schlüssel |
AWWPNKWNJLNEKN-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C2C(=C(C=C1)O)NC(=O)S2)O |
Kanonische SMILES |
CNCC(C1=C2C(=C(C=C1)O)NC(=O)S2)O |
Synonyme |
4-hydroxy-7-(1-(1-hydroxy-2-methylamino)ethyl)-1,3-benzothiazole-2(3H)-one S 1319 S-1319 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (E)-2-[(2S,3Z,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate](/img/structure/B1244442.png)











